molecular formula C6H5BrFNO B1410803 2-Amino-3-bromo-5-fluorophenol CAS No. 1805027-31-9

2-Amino-3-bromo-5-fluorophenol

Cat. No.: B1410803
CAS No.: 1805027-31-9
M. Wt: 206.01 g/mol
InChI Key: RSNLMLWVBTWKBS-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-5-fluorophenol is an aromatic compound with the molecular formula C6H5BrFNO It is characterized by the presence of amino, bromo, and fluoro substituents on a phenol ring

Mechanism of Action

Target of Action

It is known that the compound’s fluoride substituent can react with nucleophiles via nucleophilic aromatic substitution . This suggests that the compound may interact with proteins or other biological molecules that have nucleophilic properties.

Mode of Action

2-Amino-3-bromo-5-fluorophenol interacts with its targets through its functional groups. The fluoride substituent reacts with nucleophiles via nucleophilic aromatic substitution . This interaction can lead to changes in the target molecule, potentially altering its function.

Biochemical Pathways

The compound’s ability to undergo nucleophilic aromatic substitution suggests that it may influence pathways involving proteins or other molecules with nucleophilic properties .

Pharmacokinetics

It is known that the compound is a solid at room temperature , which could influence its bioavailability.

Result of Action

Given its reactivity, it is plausible that the compound could alter the function of its target molecules, leading to downstream effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place and in an inert atmosphere to maintain its stability . Additionally, the compound’s reactivity may be influenced by the pH and temperature of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-bromo-5-fluorophenol typically involves the halogenation of phenol derivatives followed by aminationThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and ammonia or an amine source for the amination step .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-bromo-5-fluorophenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid or nitric acid.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or hydrogen peroxide, and reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include substituted phenols and anilines.

    Oxidation and Reduction: Products include quinones and reduced amines.

    Coupling Reactions: Biaryl compounds are the major products.

Scientific Research Applications

2-Amino-3-bromo-5-fluorophenol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-bromo-5-fluorophenol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The combination of amino, bromo, and fluoro groups provides a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

2-amino-3-bromo-5-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c7-4-1-3(8)2-5(10)6(4)9/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNLMLWVBTWKBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805027-31-9
Record name 2-Amino-3-bromo-5-fluorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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